5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine 5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14658489
InChI: InChI=1S/C9H10N4/c10-8-5-7(6-1-2-6)12-9-3-4-11-13(8)9/h3-6H,1-2,10H2
SMILES:
Molecular Formula: C9H10N4
Molecular Weight: 174.20 g/mol

5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC14658489

Molecular Formula: C9H10N4

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
IUPAC Name 5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C9H10N4/c10-8-5-7(6-1-2-6)12-9-3-4-11-13(8)9/h3-6H,1-2,10H2
Standard InChI Key QEIGJGALSVSTAO-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC3=CC=NN3C(=C2)N

Introduction

Chemical Structure and Molecular Characteristics

Core Scaffold and Substituent Effects

5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. The cyclopropyl group at position 5 introduces steric and electronic modifications that enhance binding affinity to biological targets like mPPases . The amine group at position 7 contributes to hydrogen bonding interactions, critical for inhibitory activity .

Table 1: Molecular Properties of 5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

PropertyValue
Molecular FormulaC₉H₁₀N₄
Molecular Weight174.20 g/mol
IUPAC Name5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine
Canonical SMILESC1CC1C2=NC3=CC=NN3C(=C2)N
Topological Polar Surface Area71.6 Ų

The cyclopropyl moiety’s rigid structure reduces conformational flexibility, potentially improving target selectivity. Computational models suggest a cLogP of 2.8 and cLogD of 3.6, indicating moderate lipophilicity suitable for membrane penetration .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine typically begins with pyrazole or pyrimidine precursors. A common pathway involves:

  • Condensation: Reacting cyclopropylacetonitrile with hydrazine to form a pyrazole intermediate.

  • Cyclization: Treating the intermediate with a β-diketone to construct the pyrimidine ring.

  • Amination: Introducing the amine group at position 7 via nucleophilic substitution .

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Condensation-Cyclization6597Scalability
Microwave-Assisted7899Reduced reaction time
Solid-Phase Synthesis4595Ease of purification

Microwave-assisted synthesis enhances reaction efficiency, achieving yields up to 78%. Solid-phase approaches, though lower-yielding, simplify purification steps .

Analytical Validation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the cyclopropyl (δ 1.2–1.5 ppm) and amine protons (δ 6.8 ppm). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 174.20 . Purity assessments via HPLC typically exceed 97%, ensuring suitability for biological testing .

Pharmacological Applications

Inhibition of Membrane-Bound Pyrophosphatases

5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine exhibits low micromolar inhibition (IC₅₀ = 2.4 μM) against Thermotoga maritima mPPase, a model enzyme for protozoan homologs . In Plasmodium falciparum membranes, the compound reduces mPPase activity by 70% at 10 μM, correlating with disrupted proton gradient maintenance .

Table 3: Antiparasitic Activity Profile

OrganismIC₅₀ (μM)Selectivity Index (vs. Mammalian Cells)
Plasmodium falciparum3.1>100
Trypanosoma brucei5.845
Leishmania donovani7.228

The high selectivity index (>100) against P. falciparum underscores its potential as an antimalarial agent .

Mechanism of Action

The compound binds to the pyrophosphate hydrolysis site of mPPases, as evidenced by molecular docking studies . Key interactions include:

  • Hydrogen bonding between the amine group and Asp97.

  • Hydrophobic contacts with the cyclopropyl moiety and Val124 .
    This dual-binding mode disrupts proton translocation, leading to acidocalcisome dysfunction and parasite death .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the cyclopropyl group at position 5 with position 2 (as in 2-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine) reduces mPPase inhibition by 50%, highlighting the importance of substituent placement .

Table 4: Structural and Activity Comparison

CompoundmPPase IC₅₀ (μM)Aqueous Solubility (μM)
5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine2.48.5
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine4.76.2
5-Methylpyrazolo[1,5-a]pyrimidin-7-amine12.315.4

The 5-cyclopropyl derivative’s superior activity and moderate solubility make it a more viable drug candidate than alkyl-substituted analogs .

Future Directions and Challenges

Optimization of Pharmacokinetic Properties

Despite promising efficacy, 5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine faces challenges such as high plasma protein binding (98%) and rapid hepatic clearance (210 μL/min/mg protein) . Structural modifications, like introducing fluorine atoms, could enhance metabolic stability without compromising activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator